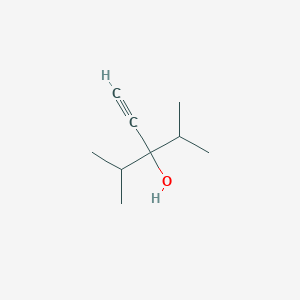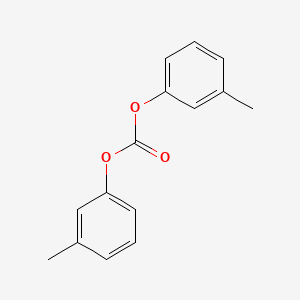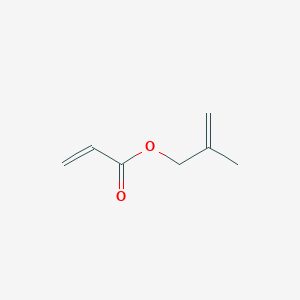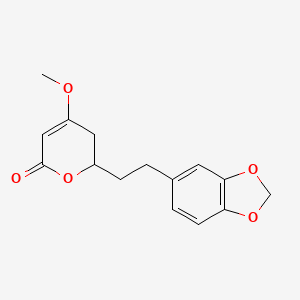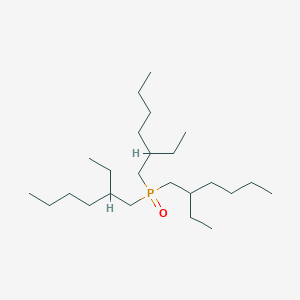
Aristolactam II
Descripción general
Descripción
Aristolactam II is a naturally occurring phenanthrene lactam alkaloid found in plants of the Aristolochiaceae family. These compounds are known for their unique structural features and potential biological activities, including anti-inflammatory, anti-platelet, anti-mycobacterial, neuroprotective, and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aristolactam II can be achieved through a combination of C–H bond activation and dehydro-Diels–Alder reactions. One method involves the oxidative cyclization of benzamides with vinyl sulfone, leading to 3-methyleneisoindolin-1-ones via a ruthenium-catalyzed C–H bond activation. This is followed by a dehydro-Diels–Alder reaction and fluoride ion-mediated desulfonylation of 3-methyleneisoindolin-1-ones with benzynes .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources, particularly from species within the Aristolochiaceae family. Advanced chromatographic techniques such as liquid chromatography–tandem mass spectrometry (LC–MS/MS) are employed to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Aristolactam II undergoes various chemical reactions, including:
Oxidation: Conversion to aristolactam derivatives.
Reduction: Formation of this compound from aristolochic acid II.
Substitution: Introduction of functional groups such as halogens (I, Br, Cl, F) and trifluoromethyl (CF3) groups
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Employs halogenating agents like iodine, bromine, chlorine, or fluorine under appropriate conditions
Major Products: The major products formed from these reactions include various aristolactam derivatives with different functional groups, enhancing their biological activities .
Aplicaciones Científicas De Investigación
Aristolactam II has garnered significant attention in scientific research due to its diverse applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and natural product-based drugs .
Mecanismo De Acción
Aristolactam II exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form a cyclic N-hydroxylactam product, which reacts with the peripheral amino group of purine bases, generating bulky DNA adducts. These adducts are mutagenic and carcinogenic, leading to cellular damage and apoptosis .
Molecular Targets and Pathways:
DNA: Formation of aristolactam-DNA adducts.
Enzymes: Involvement of enzymes such as NAD(P)H:quinone oxidoreductase and cytochrome P450 in the metabolic activation .
Comparación Con Compuestos Similares
Aristolactam I: Another phenanthrene lactam alkaloid with similar biological properties.
Aristolochic Acid I and II: Nitrophenanthrene carboxylic acids that are precursors to aristolactams and share similar toxicological profiles .
Aristolactam II stands out due to its potent anti-cancer properties and the stability of its DNA adducts, making it a compound of significant interest in both scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13,15,17-heptaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-10-6-12-15(20-7-19-12)14-9-4-2-1-3-8(9)5-11(17-16)13(10)14/h1-6H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVDACWQNCRKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C(=C2)C(=O)NC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204158 | |
| Record name | Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55610-00-9 | |
| Record name | Aristololactam II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55610-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolactam II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(f)-1,3-benzodioxolo(6,5,4-cd)indol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARISTOLACTAM II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3ACC55KFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




